![molecular formula C19H19N3O4 B2690637 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097924-15-5](/img/structure/B2690637.png)
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 2097924-15-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and biological properties, emphasizing its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4, with a molecular weight of approximately 353.4 g/mol. The compound features a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a benzodioxine core, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19N3O4 |
Molecular Weight | 353.4 g/mol |
CAS Number | 2097924-15-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-(chloromethyl)pyridine with 2-oxopyrrolidine to form an intermediate that is subsequently reacted with carboxylic acid derivatives to yield the final product. Various solvents and catalysts are employed to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of this compound. Its structural components suggest it may interact with bacterial enzymes involved in cell wall synthesis, similar to other compounds targeting the MurA enzyme pathway. For instance, derivatives with similar scaffolds have shown significant antibacterial activity against resistant strains of Escherichia coli and Clostridioides difficile, indicating that this compound may possess comparable efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects against human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism appears to involve the inhibition of topoisomerase I, an essential enzyme for DNA replication .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with key enzymes such as MurA and topoisomerase I.
- Cell Cycle Interference : Inducing apoptosis in cancer cells through DNA damage.
- Antibacterial Activity : Disruption of bacterial cell wall synthesis leading to cell lysis.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various derivatives targeting the MurA enzyme, compounds structurally related to N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine demonstrated IC50 values ranging from 9.8 to 12.2 µM against resistant bacterial strains .
Case Study 2: Cancer Cell Line Testing
Research conducted on the cytotoxic effects of this compound revealed significant inhibition of growth in both HCT116 and HeLa cells. The MTT assay showed a dose-dependent response, with IC50 values indicating potent activity at low concentrations .
Propriétés
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-6-3-7-22(18)14-8-13(9-20-11-14)10-21-19(24)17-12-25-15-4-1-2-5-16(15)26-17/h1-2,4-5,8-9,11,17H,3,6-7,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPGMHLGAWLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.